molecular formula C17H28N2O4S B5575657 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine

Cat. No.: B5575657
M. Wt: 356.5 g/mol
InChI Key: FLTUMHMSJCNWKQ-UHFFFAOYSA-N
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Description

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with an ethyl group and a sulfonyl group attached to a 2,5-diethoxy-4-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine typically involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various alkyl or aryl-substituted piperazines.

Scientific Research Applications

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperidine
  • 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine
  • 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole

Uniqueness

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of the 2,5-diethoxy-4-methylphenyl sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4S/c1-5-18-8-10-19(11-9-18)24(20,21)17-13-15(22-6-2)14(4)12-16(17)23-7-3/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTUMHMSJCNWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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